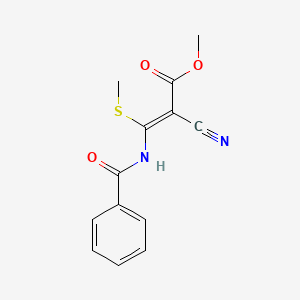

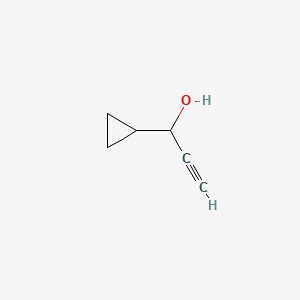

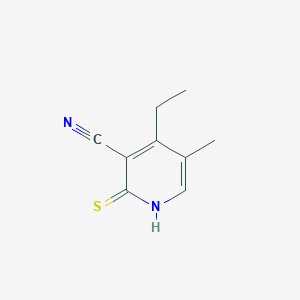

![molecular formula C16H13F3N4O3 B2509097 3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1160246-12-7](/img/structure/B2509097.png)

3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a triazolopyrimidine core, a trifluoromethyl group, and a methoxyphenyl ring. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of related triazolopyrimidine derivatives, which can be used to infer potential properties of the compound .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives can be achieved through various routes. For instance, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used for the synthesis of poly-substituted triazolopyrimidines, indicating that the trifluoromethyl group is a common feature in these syntheses . Additionally, three-component condensation reactions have been employed to create 2-amino-5-hydroxy-triazolopyrimidines, suggesting that multi-component reactions are a viable method for constructing the triazolopyrimidine scaffold . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using techniques such as X-ray diffraction, which provides detailed information on bond lengths, angles, and overall molecular conformation . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have also been used to predict vibrational frequencies and molecular electrostatic potential maps, which can be compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions. For example, reactions with acrylonitrile derivatives and 1,3-dicarbonyl compounds have been used to synthesize fluorinated triazolopyrimidine derivatives . Additionally, the condensation of triazoles with β-keto esters or diethyl ethoxymethylenemalonate has been reported to yield triazolopyrimidinones . These reactions demonstrate the chemical versatility of the triazolopyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can impart unique electronic properties and potentially affect the compound's biological activity . The crystal structure analysis can reveal intermolecular interactions that may influence the compound's stability and reactivity . Furthermore, the antimicrobial activity of some triazolopyrimidine derivatives has been investigated, suggesting that these compounds could have potential applications in medicinal chemistry .

Scientific Research Applications

Structural Analysis and Synthesis

A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction and characterized using various spectroscopic techniques. The geometrical parameters and spectral data were compared with DFT geometry optimization and molecular orbital calculations. This highlights the compound's structural significance and potential for further chemical analysis and manipulation (Lahmidi et al., 2019).

Mechanistic Insights in Chemical Transformations

The transformation of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines was explored, showcasing the compound's role in chemical rearrangements. The reaction mechanism, including a transition cage structure, was discussed, underscoring the compound's utility in understanding complex chemical processes (Lashmanova et al., 2019).

Ring-chain Isomerism

Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, derived from similar compounds, were found to exhibit ring-chain isomerism. This isomerism depended on the solvent used and the length of the polyfluoroalkyl substituent, indicating the compound's significance in the study of isomerism and molecular stability (Pryadeina et al., 2008).

Future Directions

Mechanism of Action

Target of action

The compound contains a triazolo[1,5-a]pyrimidin-2-yl moiety, which is a common structural component in many bioactive compounds. These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

This can lead to changes in the target’s activity, which can have various biological effects .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, compounds with similar structures have been found to possess various biological activities .

properties

IUPAC Name |

3-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O3/c1-26-10-4-2-3-9(7-10)11-8-12(16(17,18)19)23-15(20-11)21-13(22-23)5-6-14(24)25/h2-4,7-8H,5-6H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYNSVRUYHWNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

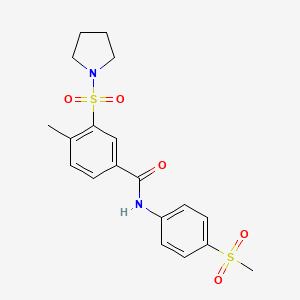

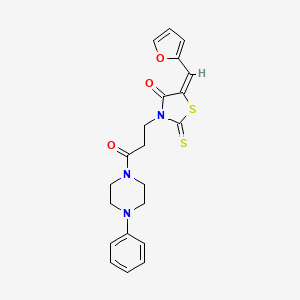

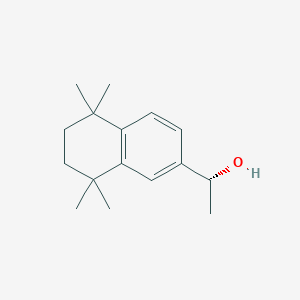

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

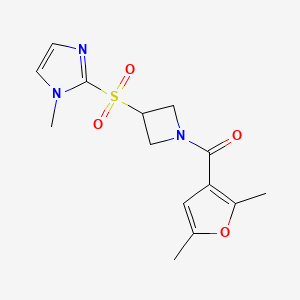

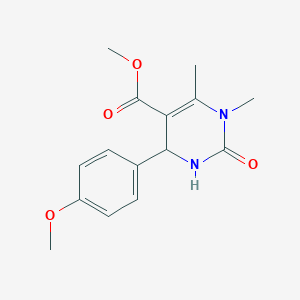

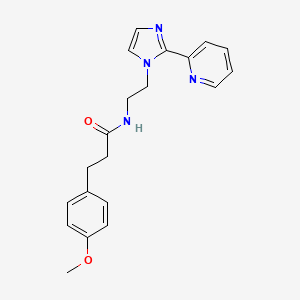

![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)

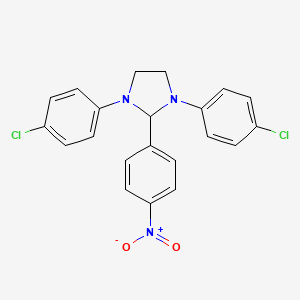

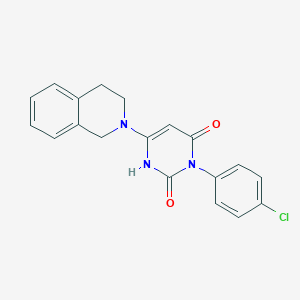

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)